
(R)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring. The presence of the boron atom imparts unique reactivity to the compound, making it valuable in various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine typically involves the reaction of a suitable amine precursor with a boronic ester reagent. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as the boronic ester source. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst to facilitate the formation of the boronic ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while reduction can produce boranes.
Applications De Recherche Scientifique
®-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules. Its unique reactivity allows for the modification of biological molecules.
Medicine: Boronic esters are explored for their potential in drug delivery and as therapeutic agents.
Industry: In industrial applications, the compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine involves its ability to form covalent bonds with various molecular targets. The boronic ester group can interact with nucleophiles, such as hydroxyl or amino groups, forming stable complexes. This reactivity is exploited in various applications, including catalysis and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinacolborane: A related boronic ester with similar reactivity but different structural features.
Bis(pinacolato)diboron: Another boronic ester used in organic synthesis, known for its ability to form carbon-boron bonds.
Catecholborane: A boronic ester with a catechol ligand, used in various chemical transformations.
Uniqueness
®-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is unique due to its chiral center and the presence of the dioxaborolane ring. This combination imparts distinct reactivity and selectivity, making it valuable in asymmetric synthesis and other specialized applications.
Propriétés
Formule moléculaire |
C11H24BNO2 |
|---|---|
Poids moléculaire |
213.13 g/mol |
Nom IUPAC |
(1R)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine |
InChI |
InChI=1S/C11H24BNO2/c1-8(2)7-9(13)12-14-10(3,4)11(5,6)15-12/h8-9H,7,13H2,1-6H3/t9-/m0/s1 |
Clé InChI |
DGBIXWGLQXUYLP-VIFPVBQESA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)[C@H](CC(C)C)N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


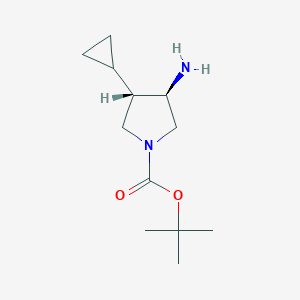
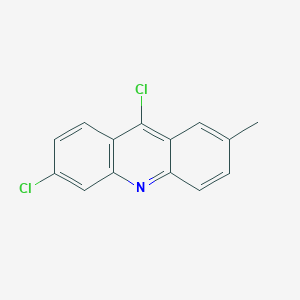
![8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12938821.png)

![1H,4'H-[2,2'-Biimidazole]-4',5-dicarbonitrile](/img/structure/B12938829.png)
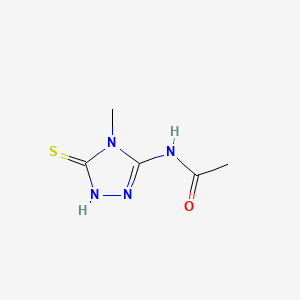
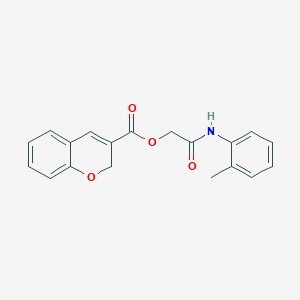
![2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938843.png)
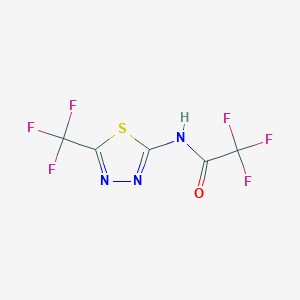
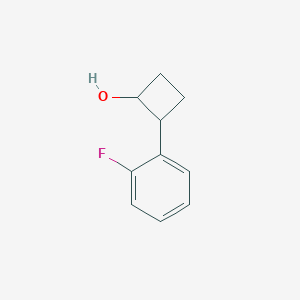
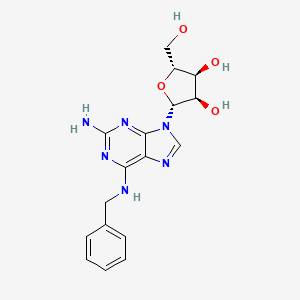

![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)
